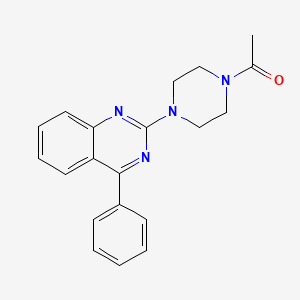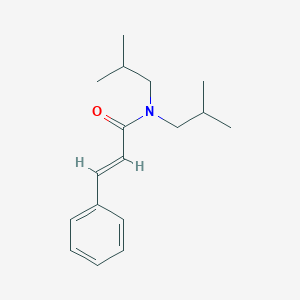![molecular formula C15H17N3OS B5618875 4-allyl-5-[(2-allylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5618875.png)
4-allyl-5-[(2-allylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives of 4,5-disubstituted 1,2,4-triazole, such as the compound , often involves intramolecular cyclization of 1,4-disubstituted thiosemicarbazides. This process is typically catalyzed by base and involves steps such as refluxing in absolute ethanol, cooling, filtration, washing with ether, and crystallization from suitable solvents to yield the desired compound with high purity. The structural characterization of these compounds is confirmed through various spectroscopic techniques including infrared (IR), nuclear magnetic resonance (NMR) (both ^1H-NMR and ^13C-NMR), and sometimes X-ray crystallography for detailed structural insights (Analytical Sciences: X-ray Structure Analysis Online, 2005).
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including the compound of interest, is characterized by single-crystal X-ray diffraction techniques that provide detailed information on the crystalline structure and molecular geometry. These analyses help in understanding the conformational flexibility and the electronic structures of such compounds. The molecular geometry from X-ray experiments is complemented with theoretical calculations using methods like Hartree-Fock (HF) and density functional theory (DFT), which provide insights into vibrational frequencies, electronic structures, and molecular electrostatic potential (MEP) (Spectrochimica Acta Part A, 2010).
Chemical Reactions and Properties
The chemical reactivity of 1,2,4-triazole derivatives involves interactions through the thiol group, enabling various chemical transformations, including cyclizations, substitutions, and the formation of Schiff bases. These reactions are foundational for synthesizing a wide range of compounds with potential biological activities. The reactivity is influenced by the electronic and steric properties of substituents, which can be tuned to target specific chemical processes or biological interactions (Journal of Heterocyclic Chemistry, 2006).
Physical Properties Analysis
The physical properties of 4-allyl-5-[(2-allylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different fields. These properties are typically determined experimentally through crystallization, melting point analysis, and solubility tests in various solvents. The crystalline structure, as revealed by X-ray crystallography, provides information on the packing, hydrogen bonding, and other intermolecular interactions within the crystal lattice, which influence the compound's stability and reactivity.
Chemical Properties Analysis
The chemical properties of 1,2,4-triazole derivatives, including acidity, basicity, and nucleophilicity, are significant for their chemical behavior and biological activity. These properties are influenced by the substitution pattern on the triazole ring and the nature of the substituents. For instance, the presence of the thiol group enhances nucleophilicity, allowing these compounds to participate in a variety of chemical reactions, including those relevant to the synthesis of biologically active molecules. Computational studies, such as DFT and HF calculations, provide valuable insights into the electronic structure, which is directly related to the compound's chemical properties (Spectrochimica Acta Part A, 2012).
Propiedades
IUPAC Name |
4-prop-2-enyl-3-[(2-prop-2-enylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-3-7-12-8-5-6-9-13(12)19-11-14-16-17-15(20)18(14)10-4-2/h3-6,8-9H,1-2,7,10-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPESHTCZHMDJBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC2=NNC(=S)N2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(prop-2-en-1-yl)-5-{[2-(prop-2-en-1-yl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(3-fluorobenzoyl)piperidine](/img/structure/B5618796.png)

![7-chloro-5-phenyltetrazolo[1,5-a]quinazoline](/img/structure/B5618810.png)
![3-(2-{[4-(dimethylamino)-5-fluoropyrimidin-2-yl]amino}ethyl)-1,3-oxazolidin-2-one](/img/structure/B5618811.png)
amino][4-(methylthio)phenyl]acetic acid](/img/structure/B5618817.png)
![4-(3-chloro-4-{[1-(2,2-dimethylpropyl)piperidin-4-yl]oxy}benzoyl)morpholine](/img/structure/B5618823.png)
![5-(cyclopropylcarbonyl)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5618826.png)
![2-{4-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}isonicotinamide](/img/structure/B5618849.png)
![1-(3-phenylpropyl)-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-piperidinone](/img/structure/B5618858.png)

![1-methyl-4-[5-(trifluoromethyl)-2-pyridinyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5618872.png)
![[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid](/img/structure/B5618879.png)
![N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B5618883.png)
![3-methoxy-1-{2-[4-(2-methoxyphenyl)-2-methylpiperazin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5618892.png)